acexamato de zinc

Descripción general

Descripción

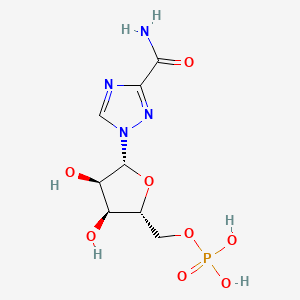

Epsilon-Acetamidocaproic acid zinc salt, also known as Epsilon-Acetamidocaproic acid zinc salt, is a useful research compound. Its molecular formula is C16H28N2O6Zn and its molecular weight is 409.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality epsilon-Acetamidocaproic acid zinc salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epsilon-Acetamidocaproic acid zinc salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gastroenterología

El acexamato de zinc es ampliamente reconocido por sus propiedades gastroprotectoras. Se ha utilizado eficazmente en el tratamiento de úlceras pépticas debido a su capacidad para inhibir la secreción de ácido gástrico y pepsinógeno . Esta acción ayuda a mantener la integridad de la mucosa gástrica y proteger contra las lesiones gástricas .

Dermatología

En dermatología, las propiedades antiinflamatorias del this compound lo convierten en un beneficio para la salud de la piel. Ayuda en la cicatrización de heridas y se ha utilizado para tratar diversos trastornos de la piel, aprovechando el papel del zinc en la reparación celular y la función inmunitaria .

Oncología

Si bien no se utiliza directamente como tratamiento contra el cáncer, el papel del this compound en el fortalecimiento del sistema inmunitario está bajo investigación por sus posibles beneficios complementarios en la terapia contra el cáncer. El zinc es crucial para el crecimiento celular y las respuestas inmunitarias, que son vitales para los pacientes que se someten a tratamientos contra el cáncer .

Neurología

El zinc juega un papel fundamental en la salud del cerebro, afectando procesos como la neurogénesis y la plasticidad sináptica. El this compound podría utilizarse potencialmente para controlar enfermedades neurológicas modulando los niveles de zinc en el sistema nervioso central .

Cardiología

Las investigaciones sugieren que el zinc es importante para la salud cardiovascular. El this compound puede tener potencial terapéutico en cardiología, particularmente para pacientes con afecciones como la enfermedad renal crónica o la diabetes mellitus tipo II, que tienen un mayor riesgo de problemas cardiovasculares .

Inmunología

El this compound se ha estudiado por sus efectos en el sistema inmunitario. Su capacidad para modular las respuestas inmunitarias lo convierte en un candidato para el tratamiento de afecciones asociadas con la disfunción inmunitaria .

Endocrinología

El zinc es esencial para la síntesis y la actividad de numerosas enzimas y proteínas, incluidas las que participan en las funciones endocrinas. El this compound podría respaldar la salud endocrina asegurando niveles adecuados de zinc para los procesos hormonales .

Farmacología

En farmacología, la cinética y los mecanismos de acción del this compound son de interés. Sus interacciones con otros fármacos y sus efectos sobre el metabolismo de los fármacos son importantes para comprender sus aplicaciones terapéuticas y sus posibles efectos secundarios .

Mecanismo De Acción

Target of Action

Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .

Mode of Action

Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .

Biochemical Pathways

Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .

Pharmacokinetics

The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .

Result of Action

The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .

Análisis Bioquímico

Biochemical Properties

Epsilon-Acetamidocaproic acid zinc salt plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of prostaglandins. This inhibition is achieved by blocking the enzyme cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting this pathway, epsilon-Acetamidocaproic acid zinc salt exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .

Cellular Effects

Epsilon-Acetamidocaproic acid zinc salt influences various cellular processes. It has been shown to enhance the growth rate of fibroblast cells, specifically the L929 mouse fibroblast cell line, when used at a concentration of 0.001% . Additionally, it prevents the formation of connective inflamed tissue and promotes healing, making it effective in treating gastric and duodenal ulcers . The compound also impacts cell signaling pathways by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .

Molecular Mechanism

At the molecular level, epsilon-Acetamidocaproic acid zinc salt exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s anti-ulcerative properties are attributed to its ability to promote the healing of gastric and duodenal ulcers by preventing the formation of inflamed connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epsilon-Acetamidocaproic acid zinc salt have been observed to change over time. The compound is known for its stability and long-term effects on cellular function. Studies have shown that it can significantly increase bone growth factors and osteocalcin levels in healing rat fractures . Additionally, the compound’s pharmacokinetics were altered in rats with acute renal failure, indicating changes in hepatic and intestinal metabolism as well as urinary excretion .

Dosage Effects in Animal Models

The effects of epsilon-Acetamidocaproic acid zinc salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone growth and promote healing . At higher doses, it may exhibit toxic or adverse effects, particularly in animals with impaired kidney function . The compound’s therapeutic effects are dose-dependent, with optimal results observed at specific concentrations.

Metabolic Pathways

Epsilon-Acetamidocaproic acid zinc salt is involved in metabolic pathways related to its anti-inflammatory and anti-ulcerative properties. The compound is ionized to zinc and epsilon-Acetamidocaproic acid in body fluids, with the latter exerting therapeutic effects on gastric and duodenal ulcers . The main metabolic pathway involves renal excretion and hepatic/intestinal metabolism, with a significant portion of the compound eliminated via urine .

Transport and Distribution

Within cells and tissues, epsilon-Acetamidocaproic acid zinc salt is transported and distributed through specific transporters and binding proteins. Zinc transporters play a crucial role in regulating the compound’s influx and efflux between extracellular and intracellular compartments . This regulation ensures proper zinc homeostasis and influences the compound’s localization and accumulation within tissues .

Subcellular Localization

Epsilon-Acetamidocaproic acid zinc salt’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization within cells is essential for its activity and function, particularly in inhibiting prostaglandin synthesis and promoting tissue healing .

Propiedades

IUPAC Name |

zinc;6-acetamidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVJDDLLVRRIOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Zn | |

| Record name | zinc acexamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220304 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70020-71-2 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC ACEXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)

![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)

![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)

![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)

![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)

![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)